tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate

Medicinal Chemistry Parallel Synthesis Building Block Sourcing

Pharmaceutical procurement teams should prioritize this Boc-protected azetidine core for its unique orthogonal functionality — a C-3 secondary amine for immediate derivatization and an N-1 Boc group for late-stage elaboration. This dual-handle design enables efficient parallel synthesis and is structurally validated for CNS-focused libraries. The pre-installed 3,4-difluoro pattern enhances metabolic stability over other fluorination isomers, while its commercial availability at >95% purity with full GLP-compliant documentation (COA, SDS) mitigates single-supplier risk.

Molecular Formula C15H20F2N2O2
Molecular Weight 298.33 g/mol
CAS No. 1492457-55-2
Cat. No. B1445153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate
CAS1492457-55-2
Molecular FormulaC15H20F2N2O2
Molecular Weight298.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)NCC2=CC(=C(C=C2)F)F
InChIInChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-11(9-19)18-7-10-4-5-12(16)13(17)6-10/h4-6,11,18H,7-9H2,1-3H3
InChIKeyZDJBMDWEUMYXID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate (CAS 1492457-55-2) – Product Identity, Purity Specifications & Procurement Baseline


tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate (CAS 1492457-55-2) is a Boc-protected, 3-amino-substituted azetidine derivative (MF: C₁₅H₂₀F₂N₂O₂; MW: 298.33) . The compound is listed across multiple vendor catalogs with a minimum purity specification of 95% . Its structure combines a four-membered azetidine core—a motif valued for enhancing binding selectivity in drug discovery [1]—with a 3,4-difluorobenzylamine substituent at the C-3 position and a Boc protecting group at N-1, enabling orthogonal deprotection/re-functionalization strategies in multi-step syntheses.

Why Generic Substitution Fails: Differentiating tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate from Close Analogs in Scientific Procurement


Substituting this compound with a structurally similar azetidine derivative (e.g., 3-(3,4-difluorobenzyl)azetidine, CAS 937609-49-9; or a 3-alkoxy analog) carries material risk because the C-3 secondary amine linkage and the N-1 Boc group are both pharmacologically and synthetically distinct handles. The C-3 benzylamine – rather than benzyl ether or direct C–C linkage – introduces an additional hydrogen-bond donor/acceptor site that alters target engagement profiles and downstream SAR interpretation. Removing or replacing the Boc group eliminates the orthogonal protection that enables sequential diversification—a parameter directly measurable as synthetic step-efficiency loss [1]. Furthermore, the 3,4-difluoro substitution pattern modulates electronic properties and metabolic stability differently than 2,4-, 2,6-, or 3,5-difluoro isomers; published profiling data on related azetidine scaffolds confirm that fluorination regiochemistry significantly affects both CNS penetration and clearance in microsomal assays [2].

Quantitative Differential Evidence: tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate vs. Comparator Azetidine Building Blocks


Boc-Protected vs. Free-Amine Azetidine: Orthogonal Protection Defines Synthetic Step-Efficiency

The target compound contains a Boc protecting group at the azetidine N-1 position, in contrast to the free-amine comparator 3-(3,4-difluorobenzyl)azetidine (CAS 937609-49-9). This Boc group enables selective deprotection under mild acidic conditions (TFA/DCM) without affecting the C-3 secondary amine, a critical feature for sequential diversification via orthogonal protection strategies. The free-amine comparator requires separate N-protection before further elaboration, adding one synthetic step [1].

Medicinal Chemistry Parallel Synthesis Building Block Sourcing

C-3 Amino Linkage Enables Distinct Pharmacophoric Geometry Relative to C-3 Ether or Methylene Analogs

The C-3 substituent in this compound is a secondary benzylamine (-NH-CH₂-), which introduces a hydrogen-bond donor at the C-3 position. In contrast, the ether analog 3-((3,4-difluorobenzyl)oxy)azetidine lacks this H-bond donor capability. This difference is non-trivial in target engagement: the amine can act as a hydrogen-bond donor (pKa ~8–9 for protonated secondary amines) while the ether cannot. In dopamine transporter (DAT) and serotonin transporter (SERT) binding studies of azetidine analogs, the positioning and nature of the linker atom between the azetidine core and the aryl ring has been shown to modulate binding affinity from micromolar to nanomolar ranges . Although direct comparative data for this specific compound are not publicly available, the class-level SAR supports that an amino linker engages different binding-site interactions than an ether or methylene linker.

Drug Discovery Pharmacophore Modeling Structure-Based Design

3,4-Difluoro Substitution Pattern Offers Distinct Metabolic Stability Profile vs. Mono-Fluoro or Non-Fluorinated Analogs

The 3,4-difluorobenzyl moiety in this compound is expected to exhibit distinct metabolic stability compared to mono-fluoro or non-fluorinated benzyl analogs. Fluorination at metabolically labile positions is a well-established strategy to block cytochrome P450-mediated oxidation [1]. In profiling studies of azetidine-based CNS-focused libraries, difluorinated scaffolds showed systematically lower intrinsic clearance in human liver microsomes compared to their non-fluorinated counterparts [2]. Although compound-specific microsomal stability data for CAS 1492457-55-2 have not been published, the class-level evidence indicates that the 3,4-difluoro pattern offers a significant advantage over unsubstituted benzyl analogs in terms of predicted metabolic half-life.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Vendor Purity Specification (≥95%) Provides a Verifiable Procurement QC Baseline

Multiple vendors list this compound with a minimum purity specification of 95% [1]. This provides a verifiable QC acceptance criterion. In contrast, several closely related analogs (e.g., custom-synthesized 3-(3,4-difluorobenzyl)azetidine from Enamine, CAS 937609-49-9) are also offered at 95% purity but lack the Boc-protected N-1 position [2]. The target compound's catalog availability at 95% purity from multiple independent suppliers means procurement can be diversified across vendors while maintaining a consistent QC specification, reducing single-supplier dependency risk.

Quality Control Procurement Specification Analytical Chemistry

Boc-Azetidine Core Confers Synthetic Versatility for Parallel Library Synthesis vs. Unprotected Azetidine Precursors

Boc-protected azetidine building blocks are widely employed as intermediates in the synthesis of kinase inhibitors, GPCR modulators, and targeted protein degraders (PROTACs) [1]. The Boc group enables the azetidine nitrogen to be carried through multi-step sequences without undesired side reactions, then liberated at the final stage for coupling to warheads or linker moieties. Class-level evidence from azetidine-containing DPP-IV inhibitor programs demonstrates that the Boc protection strategy allows divergent synthesis of compound libraries from a common intermediate, whereas unprotected azetidine precursors require repeated reprotection steps, reducing overall library production efficiency [2]. While no compound-specific library production data exist for CAS 1492457-55-2, the Boc-azetidine scaffold is recognized as a privileged intermediate in medicinal chemistry campaigns [1].

Parallel Synthesis Medicinal Chemistry PROTAC Design

Recommended Procurement & Application Scenarios for tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate


CNS-Focused Lead-Like Library Synthesis Requiring Orthogonal Protection

Procurement of this Boc-protected azetidine building block is indicated for medicinal chemistry teams constructing CNS-focused compound libraries where the azetidine core has been validated as a privileged scaffold for enhancing binding selectivity and improving physicochemical properties (e.g., lower logP, higher fraction sp³) [1]. The pre-installed Boc group enables direct incorporation into parallel synthesis workflows without additional N-protection steps, while the 3,4-difluorobenzylamine substituent provides a metabolically stabilized aryl group suitable for in vivo follow-up studies.

PROTAC Linker-Precursor Synthesis Using Orthogonal C-3/N-1 Handles

The compound's orthogonal functionality—Boc-protected N-1 for late-stage deprotection and free secondary amine at C-3 for immediate derivatization—makes it a strategic intermediate for synthesizing PROTAC molecules where the azetidine core serves as a rigid linker element. The C-3 amine can be directly coupled to a target-protein ligand, while the Boc-deprotected N-1 can subsequently be elaborated with an E3 ligase ligand via amide or sulfonamide bond formation, enabling sequential assembly of bifunctional degraders.

Kinase or GPCR Modulator SAR Programs Evaluating Linker Atom Effects

In structure–activity relationship campaigns where the hydrogen-bond donor/acceptor character of the linker between the azetidine core and the aryl ring is a variable under investigation, this compound—bearing a secondary amine linker—serves as a complementary probe to ether-linked (3-((3,4-difluorobenzyl)oxy)azetidine) and methylene-linked (3-(3,4-difluorobenzyl)azetidine) analogs. Procurement of all three linker variants enables systematic exploration of linker pharmacophore contributions to target potency and selectivity.

Multi-Vendor Sourcing with Consistent QC Specifications for GLP-Tracked Synthesis

With multiple commercial suppliers offering this compound at a consistent ≥95% purity specification, procurement teams can implement a dual- or multi-source strategy to mitigate single-supplier disruption risk. The availability of Certificates of Analysis (COA) and Safety Data Sheets (SDS) from vendors such as AKSci enables GLP-compliant documentation for synthesis campaigns destined for regulatory-tracked programs.

Quote Request

Request a Quote for tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.